Anabiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1986-53-4 |
|---|---|
Molecular Formula |
C24H36O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(3S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C24H36O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h14,16-21H,4-13H2,1-3H3/t16-,17?,18?,19?,20?,21-,24?/m0/s1 |
InChI Key |
JFAXVZXNIGIDDA-OMBIEOGOSA-N |
SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Isomeric SMILES |
CCC(=O)O[C@H]1CCC2C3CCC4([C@H](CCC4C3CCC2=C1)OC(=O)CC)C |
Canonical SMILES |
CCC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
anabiol bolandiol dipropionate estr-4-ene-3 beta,17 beta-diol dipropionate |
Origin of Product |
United States |
Advanced Chemical and Biochemical Principles in Anabiol Associated Technologies
Biomolecular Encapsulation Chemistry
Current scientific literature does not detail the involvement of the chemical compound Anabiol (Bolandiol dipropionate) in the biomolecular encapsulation chemistry of other substances. Biomolecular encapsulation chemistry typically involves the use of various materials and techniques to encapsulate sensitive biological molecules or active compounds within a protective matrix. researchgate.net
Polymeric and Proteinaceous Encapsulating Material Science
Research into polymeric and proteinaceous encapsulating materials focuses on their properties and suitability for protecting and delivering encapsulated substances. datamintelligence.commarketresearch.comresearchgate.net While proteins and polysaccharides are widely used as encapsulating materials, there is no information indicating the use of the chemical compound this compound as an encapsulating material itself, nor its specific interaction with these materials in the context of encapsulation in the reviewed literature. anabio.iedairyreporter.comdatamintelligence.commarketresearch.comresearchgate.netanabio.ieirishexaminer.comgoogle.comgoogle.comgoogle.com
Protein-Based Matrices: Isolation, Denaturation, and Structural Modification
Protein-based matrices, often derived from sources like whey or pea protein, are utilized in encapsulation due to their functional properties. dairyreporter.comresearchgate.netanabio.ieirishexaminer.comgoogle.comgoogle.com Processes such as isolation, denaturation, and structural modification are employed to optimize their encapsulation efficiency and release characteristics. google.comgoogle.com However, there is no available information on the chemical compound this compound's role in or interaction with the isolation, denaturation, or structural modification of protein-based matrices for encapsulation purposes.
Polysaccharide-Based Systems: Structural Influence on Encapsulation
Polysaccharides are another class of biopolymers frequently used in encapsulation due to their diverse structural properties, which can influence encapsulation efficiency and the controlled release of active agents. datamintelligence.commarketresearch.comgoogle.com Examples include alginate, pectin, and cellulose (B213188) derivatives. google.comgoogle.commdpi.com The structural characteristics of different polysaccharides play a significant role in the formation and stability of the encapsulating matrix. datamintelligence.com No information was found regarding the specific influence of the chemical compound this compound on the structural properties of polysaccharide-based encapsulation systems or its incorporation within such systems.
Microencapsulation Process Mechanisms
Microencapsulation involves various process mechanisms to create small particles containing an active substance within a shell material. researchgate.net Common methods include spray drying, extrusion, and emulsification. researchgate.netgoogle.com While these mechanisms are well-documented in the field of encapsulation, there is no information in the reviewed sources describing the application of these processes specifically for encapsulating the chemical compound this compound (Bolandiol dipropionate).
Solution Self-Assembly Methods (e.g., Layer-by-Layer Deposition)
Solution self-assembly methods, such as layer-by-layer (LbL) deposition, involve the sequential deposition of materials from solution onto a substrate or core to build a multi-layered coating. anabio.iegoogle.compharmtech.comrsc.orgossila.com This technique allows for precise control over the thickness and composition of the encapsulating layers. rsc.orgossila.com While LbL deposition is applied in various encapsulation contexts, including the coating of microbeads with polysaccharides google.comgoogle.com, there is no information available in the consulted literature linking the chemical compound this compound to the use of solution self-assembly or layer-by-layer deposition techniques.
Cold-Set, Acid-Induced Gelation Techniques
Cold-set, acid-induced gelation is a crucial technique employed in this compound-associated technologies for forming protective microparticle matrices. This method involves the denaturation of proteins, such as whey protein isolate (WPI) or pea protein, followed by gelation at low temperatures upon acidification mdpi.comgoogle.comnih.gov. Denaturation of WPI, for instance, is achieved by heating, which unfolds the protein structure and exposes reactive groups mdpi.comnih.gov. Subsequent rapid cooling and storage at low temperatures prepare the denatured protein for gelation mdpi.comnih.gov.
Gelation is then induced by lowering the pH, typically through the addition of an acidic solution or buffer mdpi.comgoogle.comnih.gov. This pH adjustment brings the protein molecules closer to their isoelectric point (pI), reducing electrostatic repulsion and promoting aggregation and network formation google.com. For pea protein, achieving spherical microparticles requires the pH of the gelling bath to be less than the protein's pI; using a pH equal to the pI results in irregularly shaped particles google.com. This cold gelation process is advantageous as it avoids exposing sensitive encapsulated materials to high temperatures or harsh organic solvents, making it suitable for labile therapeutics and probiotics mdpi.com. The resulting protein gels can form beads or microparticles that serve as the encapsulation matrix mdpi.comnih.gov.
Influence of Process Parameters on Encapsulation Efficiency and Loading Capacity
The efficiency of encapsulating active compounds and the resulting loading capacity are significantly influenced by various process parameters and the properties of both the encapsulating matrix and the payload mdpi.comgoogle.com. Encapsulation efficiency (EE) refers to the amount of active compound successfully trapped within the matrix, while loading capacity indicates the total amount of active compound the matrix can hold mdpi.com.
Studies using denatured whey protein isolate (dWPI) beads demonstrated varying encapsulation efficiencies and loading capacities for different payloads, including sodium fluorescein (B123965) (SF), FITC dextran (B179266) 4000 Da (FD4), Fast Green, and curcumin (B1669340) mdpi.comresearchgate.net. Encapsulation efficiencies ranged from 70% to 84%, with corresponding loading capacities between 0.07% and 1.1% mdpi.comresearchgate.net. These variations highlight the impact of payload properties, such as molecular weight and solubility, on the encapsulation process mdpi.com.
Beyond payload characteristics, parameters like the concentration of the protein solution, the method of droplet formation, and the composition and pH of the gelling bath play critical roles google.comnih.gov. For instance, in the production of pea protein microparticles, the pH of the acidic gelling bath relative to the protein's pI dictates particle shape, which can indirectly affect encapsulation efficiency and the uniformity of loading google.com. The presence of additives, such as glycerol (B35011) in the basic curing solution for hydrolysed whey protein encapsulation, has been shown to reduce surface tension during capsule formation and enhance encapsulation efficiency google.com. The concentration of hydrolysed protein and the ratio of enzyme to substrate during protein hydrolysis are also critical parameters influencing the suitability of the protein for encapsulation and thus affecting loading google.com.
Chemical and Enzymatic Release Kinetics of Encapsulated Actives
The controlled release of encapsulated active compounds from the protective matrix is a key functional aspect of this compound-associated technologies. Release kinetics are governed by a combination of chemical and enzymatic processes, influenced by the properties of the matrix, the encapsulated substance, and the surrounding environment mdpi.comresearchgate.netresearchgate.netsci-hub.sesci-hub.se.
Theoretical Models Describing Molecular Diffusion and Polymer Relaxation-Mediated Release
Theoretical models are employed to understand and predict the mechanisms by which encapsulated substances are released. For polymer-based delivery systems, release often involves molecular diffusion of the active compound through the matrix and/or the relaxation or swelling of the polymer network mdpi.comresearchgate.netnih.gov.
The Korsmeyer-Peppas model is frequently used to describe the release kinetics from polymeric systems mdpi.com. This model utilizes a diffusional exponent ('n') to characterize the release mechanism mdpi.com. For spherical particles, an 'n' value between 0.43 and 0.85 suggests non-Fickian anomalous transport, where both diffusion and polymer relaxation contribute significantly to release mdpi.com. Values of 'n' greater than 0.85 indicate non-Fickian Super Case II transport, where the rate of solvent penetration and polymer relaxation is faster than diffusion mdpi.com. Studies on dWPI beads encapsulating different molecules have shown that release can be characterized by diffusion and polymer relaxation, with the specific mechanism depending on the payload properties mdpi.comresearchgate.net. Swelling of the matrix, often influenced by the surrounding fluid, can also facilitate release by increasing the mesh size of the polymer network mdpi.comresearchgate.net.
Density-functional theory models have also been applied to controlled release systems, explicitly considering the multiphase nature of biomolecule-polymer composites nih.gov. These models focus on diffusional driving forces based on differences in chemical potential rather than just concentration gradients nih.gov.
Proteolytic Degradation of Protein Shells and its Impact on Cargo Liberation
For protein-based encapsulation systems, enzymatic degradation of the protein shell plays a significant role in the release of the encapsulated cargo, particularly in biological environments like the gastrointestinal tract mdpi.comnih.govresearchgate.netresearchgate.netgoogle.com. Proteolytic enzymes, such as pancreatin (B1164899) present in the intestinal fluid, can break down the protein matrix, leading to the liberation of the encapsulated active compound mdpi.comnih.govresearchgate.netresearchgate.net.
Studies have shown that the effect of proteolysis on protein beads can promote payload release mdpi.comresearchgate.net. The extent and rate of degradation depend on the type of protein used for encapsulation and its structural properties mdpi.com. For example, the resistance of β-lactoglobulin to proteolytic digestion is influenced by heating, which alters its conformation researchgate.net. While some protein matrices like dWPI beads may offer partial protection against enzymes like pancreatin, complete release often requires the breakdown of the protein shell nih.gov. The environment of the colon, with a lower concentration of proteolytic enzymes compared to the upper small intestine, may offer a more benign environment for the release of sensitive proteins and peptides from appropriately designed delivery systems google.com.
Environmental Factor Influence on Release Profiles (e.g., pH, ionic strength)
Environmental factors, particularly pH and ionic strength, significantly influence the swelling behavior and integrity of protein and polymer matrices, thereby affecting the release profiles of encapsulated actives mdpi.comresearchgate.netsci-hub.sesci-hub.se.
Changes in pH can alter the charge state of ionizable groups within the protein or polymer matrix, affecting electrostatic interactions and leading to swelling or shrinking of the matrix mdpi.comsci-hub.sesci-hub.se. For instance, dWPI beads showed significant differences in swelling when incubated in simulated gastric fluid (SGF) at a low pH (1.2) compared to simulated intestinal fluid (SIF) at a higher pH (6.8) mdpi.comresearchgate.net. This differential swelling contributes to variations in release rates in different parts of the gastrointestinal tract mdpi.comresearchgate.net. The release of some encapsulated compounds, like Fast Green, has been observed to be low in SGF (low pH) and high in SIF (higher pH), indicating pH-dependent release influenced by the matrix's response to the environment mdpi.comresearchgate.net.
Biochemistry of Biologically Active Components in this compound-Related Systems
This compound-associated technologies are designed to encapsulate a diverse range of biologically active components, including probiotics, vitamins, minerals, amino acids, and peptides anabio.ie. The biochemistry of these components dictates the specific encapsulation and release strategies required to maintain their activity and ensure their effective delivery.
Probiotics, for example, are live microorganisms whose viability must be preserved through processing, storage, and transit through the harsh conditions of the gastrointestinal tract anabio.ienih.gov. Encapsulation provides a protective barrier against factors like heat, moisture, and the acidic environment of the stomach anabio.ie. The release of probiotics is typically desired in the intestine, where they can exert their beneficial effects anabio.ie.
Peptides and proteins, such as insulin (B600854) or bioactive peptides derived from protein hydrolysis, are susceptible to enzymatic degradation by proteases in the gastrointestinal tract mdpi.comnih.govnih.gov. Encapsulation within a protein matrix, like dWPI, can offer some degree of protection against proteolysis, although complete protection and controlled release often require careful design of the encapsulation system and consideration of the matrix's degradation profile mdpi.comnih.gov. The structural integrity and biological activity of protein and peptide cargos must be maintained throughout the encapsulation process and upon release nih.gov.
Other bioactive compounds, such as vitamins and minerals, may be sensitive to oxidation, light, or interactions with other food matrix components nih.gov. Encapsulation provides a physical barrier to mitigate these degradation pathways, enhancing their stability nih.gov. The release kinetics for these compounds need to be tailored to ensure their bioavailability at the desired site of absorption mdpi.comresearchgate.netresearchgate.netsci-hub.sesci-hub.se. The chemical properties of the active component, including its solubility and charge, significantly influence its interaction with the encapsulating matrix and its release behavior in different environments mdpi.comsci-hub.sesci-hub.se.
Data Tables:
| Encapsulated Payload | Encapsulation Efficiency (%) (dWPI beads) | Loading Capacity (%) (dWPI beads) |
| Sodium Fluorescein (SF) | 73 | 0.07 |
| FITC Dextran 4000 Da (FD4) | 84 | 1.1 |
| Fast Green | 70 | 0.75 |
| Curcumin | 83 | 1.1 |
| Data derived from research findings on dWPI beads mdpi.comresearchgate.net. |
| Environmental Factor | Impact on Release from Protein Matrices |
| pH | Affects matrix swelling and integrity; influences electrostatic interactions; can lead to differential release in varying pH environments (e.g., stomach vs. intestine). mdpi.comresearchgate.netresearchgate.netsci-hub.sesci-hub.se |
| Ionic Strength | Influences protein-polysaccharide interactions and matrix stability; affects permeability. researchgate.netsci-hub.sesci-hub.se |
| Presence of Enzymes (e.g., Pancreatin) | Can cause proteolytic degradation of protein shells, promoting cargo liberation. mdpi.comnih.govresearchgate.netresearchgate.net |
Probiotic-Derived Biomolecules and Their Interactions
Probiotic bacteria exert beneficial effects on host health through various mechanisms, including the production of bioactive molecules. Among these, exopolysaccharides (EPS) play a significant role in mediating interactions with the host and the environment.
Exopolysaccharide (EPS) Characterization from Microbial Sources (e.g., Bacillus subtilis)
Exopolysaccharides (EPS) are high molecular weight polymers composed of sugar residues secreted by microorganisms. Bacterial EPS can be a complex mixture of macromolecules, including polysaccharides, proteins, and nucleic acids, with varying molecular masses and structural properties. idosi.orgresearchgate.net Bacillus subtilis, a known probiotic bacterium, produces EPS that contributes to its protective capacities, such as against pathogens like Citrobacter rodentium. luc.edu The EPS produced by B. subtilis is encoded by the epsA-O operon, which contains 15 genes. luc.edu
Characterization studies on Bacillus subtilis EPS have revealed diverse structural features. For instance, a novel EPS (EPSR4) isolated from a marine Bacillus subtilis strain was identified as a β-glycosidic sulphated heteropolysaccharide with a molecular weight of 1.48 × 104 g/mole , composed of glucose, rhamnose, and arabinose in a molar ratio of 5:1:3. nih.gov This EPSR4 exhibited a high crystallinity degree and significant porosity. nih.gov Another study on Bacillus subtilis (MTCC 121) quantified EPS production in different media, finding higher yields in EPS basal medium compared to malt (B15192052) medium. idosi.org Physicochemical characterization utilizing techniques like FT-IR, GC-MS, and HPLC confirmed the structure of the isolated EPS. idosi.org
Molecular Mechanisms of EPS-Mediated Biological Responses (e.g., Anti-inflammatory Pathways, Macrophage Polarization)
Bacillus subtilis-derived EPS has demonstrated immunomodulatory properties, particularly in inducing anti-inflammatory responses. This EPS can protect against inflammatory diseases and modulate immune responses. researchgate.netmdpi.com The anti-inflammatory effects of B. subtilis EPS are mediated, in part, through its interaction with innate immune cells like macrophages and dendritic cells. mdpi.comnih.gov
Studies have shown that B. subtilis EPS can induce the development of anti-inflammatory M2 macrophages in a TLR4-dependent manner. nih.govnih.gov These M2 macrophages can inhibit T cell activation, contributing to the resolution of inflammation. nih.govnih.gov The molecular mechanisms downstream of TLR4 signaling involve the induction of inhibitory molecules such as indoleamine 2,3 dioxygenase (IDO) in dendritic cells, which utilize the kynurenine/aryl hydrocarbon receptor circuit to inhibit T cell proliferation. nih.gov Furthermore, B. subtilis EPS has been shown to induce hybrid-like M1/M2 macrophages that not only inhibit T cell activation but also restrict bacterial growth through the production of reactive oxygen species (ROS). mdpi.com This dual functionality allows for both limiting inflammation and combating bacterial infection. mdpi.comasm.org
Stability and Viability of Encapsulated Probiotic Strains
Maintaining the stability and viability of probiotic strains is crucial for their efficacy in various applications. Encapsulation technology offers a promising approach to protect probiotic bacteria from harsh environmental conditions, such as those encountered in the gastrointestinal tract or during storage. mdpi.comtandfonline.comnih.gov
Encapsulation involves enclosing probiotic cells within protective matrices. Various materials, including hydrogels like sodium alginate and carrageenan, as well as chitosan (B1678972), are commonly used for this purpose due to their non-toxic, economic, and easy-to-use properties. mdpi.comtandfonline.comnih.gov Studies evaluating the survival and stability of encapsulated probiotic bacteria under simulated gastrointestinal conditions have shown significant improvements compared to free cells. mdpi.comtandfonline.comnih.govresearchgate.nettandfonline.com For example, encapsulation with sodium alginate and a chitosan coating significantly enhanced the survival of Lactiplantibacillus plantarum under simulated gastric and intestinal juice conditions. mdpi.com The optimal formulation with a 2% sodium alginate matrix and a 0.4% chitosan coating achieved high probiotic viability (log 8 CFU/mL) under these conditions. mdpi.com Another study using sodium alginate and carrageenan hydrogel matrices showed a notable reduction in the decrease of viable probiotic counts under simulated gastrointestinal and thermal conditions for encapsulated cells compared to non-encapsulated bacteria. tandfonline.comresearchgate.nettandfonline.com
Data from simulated gastrointestinal assays highlight the protective effect of encapsulation:
| Encapsulation Material | Log Reduction in Simulated GIT (approx.) | Citation |
| Non-encapsulated cells | 6 | tandfonline.comresearchgate.nettandfonline.com |
| Encapsulated (Sodium Alginate) | 3 | tandfonline.comresearchgate.nettandfonline.com |
| Encapsulated (Ca-ALG) | 0.95 | nih.gov |
| Encapsulated (WPC) | 1.13 | nih.gov |
| Encapsulated (Alginate-Chitosan) | Lower reduction compared to alginate alone | mdpi.comtandfonline.com |
These findings underscore the effectiveness of encapsulation in preserving probiotic viability, which is essential for delivering a sufficient number of live cells to the host to confer health benefits. researchgate.net
Peptide and Protein Stabilization within Encapsulation Matrices
Peptides and proteins, particularly those with therapeutic or functional properties, often face challenges related to stability and bioavailability, especially when administered orally. mdpi.comrsc.org Encapsulation serves as a valuable strategy to protect these molecules from degradation and enhance their effectiveness. mdpi.comfrontiersin.orgnih.gov
Encapsulation matrices provide a protective barrier against environmental factors such as proteolytic enzymes in the gastrointestinal tract, as well as physical and chemical stresses like changes in temperature, light, and pH. mdpi.comfrontiersin.orgnih.gov Various materials are employed for peptide and protein encapsulation, including polymers, hydrogels, lipids, and polysaccharides. mdpi.comfrontiersin.orgnih.gov Polysaccharides are considered promising due to their structural stability, natural abundance, and biodegradability. frontiersin.orgnih.gov
The interaction between the encapsulated molecules and the matrix material is critical. Electrostatic interactions between the active compound and biopolymers can influence retention capacity and resistance to degradation. mdpi.com Encapsulation can prevent conformational changes and hydrolysis that would lead to a loss of biological activity. mdpi.com
Different encapsulation techniques are utilized, such as emulsion-evaporation, spray drying, and nanoprecipitation. nih.gov For hydrophilic molecules like many peptides and proteins, double emulsion techniques are often employed to improve encapsulation efficiency. nih.gov The choice of encapsulation method and wall material significantly impacts the stability and release profile of the encapsulated peptides and proteins. frontiersin.orgnih.gov Research has demonstrated that encapsulation can improve the stability, controlled release, and bioactivity of peptides and proteins. mdpi.com
Single Cell Oil (SCO) Biosynthesis and Accumulation in Oleaginous Yeasts
Single Cell Oil (SCO) refers to lipids accumulated within the cells of oleaginous microorganisms, primarily in the form of triacylglycerols (TAGs). frontiersin.orgmdpi.comslideshare.net Oleaginous yeasts are particularly notable for their ability to accumulate lipids exceeding 20% of their dry cell weight, with some species reaching up to 70-80%. frontiersin.orgmdpi.comnih.govresearchgate.netmdpi.com These microbial lipids have garnered significant interest as sustainable alternatives to plant and animal oils for various applications, including biofuels and oleochemicals. frontiersin.orgmdpi.comnih.govresearchgate.netwalshmedicalmedia.com
Microbial Metabolic Pathways for Lipid Production
Lipid biosynthesis and accumulation in oleaginous yeasts primarily occur through two distinct metabolic pathways: de novo synthesis and ex novo accumulation. researchgate.netmdpi.comwalshmedicalmedia.commdpi.comocl-journal.org
The de novo lipid synthesis pathway involves the synthesis of lipids from simple hydrophilic carbon substrates such as sugars and glycerol. researchgate.netmdpi.comwalshmedicalmedia.commdpi.comocl-journal.org This process is typically triggered by nutrient limitation, most commonly nitrogen depletion, in the presence of excess carbon. frontiersin.orgmdpi.comwalshmedicalmedia.comnih.gov Nitrogen exhaustion leads to metabolic changes that redirect carbon flux towards lipid synthesis. A key enzyme in this pathway is ATP-citrate lyase (ACL), which catalyzes the conversion of citrate (B86180) to acetyl-CoA in the cytoplasm, providing the primary precursor for fatty acid synthesis. walshmedicalmedia.commdpi.com Under nitrogen-limiting conditions, the Krebs cycle is altered, leading to the accumulation of citrate in the mitochondria, which is then transported to the cytoplasm for lipid synthesis. frontiersin.orgwalshmedicalmedia.com
The ex novo lipid accumulation pathway involves the direct uptake and incorporation of hydrophobic substrates, such as fatty acids, oils, or triacylglycerols, from the culture medium into cellular lipids. mdpi.comwalshmedicalmedia.commdpi.comocl-journal.org This pathway is less dependent on nutrient limitation and can occur when hydrophobic carbon sources are available. mdpi.com The process involves the internalization of these external lipids, followed by their potential modification and storage as TAGs within lipid bodies. mdpi.com
Oleaginous yeasts possess high activity in lipogenic pathways. Enzymes such as glycerol-3-phosphate acyltransferase (GPAT) and diacylglycerol acyltransferase (DGAT) are crucial for incorporating fatty acids into TAG molecules. mdpi.com Metabolic engineering strategies often target these pathways to enhance lipid production, for instance, by overexpressing genes involved in fatty acid and TAG synthesis or blocking competing pathways like beta-oxidation. nih.gov The "push-pull-block" strategy is an example, involving enhancing precursor supply, promoting TAG synthesis, and inhibiting lipid degradation. nih.gov
Different oleaginous yeast species exhibit variations in their lipid metabolism and fatty acid profiles. mdpi.comnih.govresearchgate.netocl-journal.org Well-studied species include Yarrowia lipolytica, Cutaneotrichosporon oleaginosus, Lipomyces starkeyi, and Rhodosporidium toruloides. nih.gov Y. lipolytica, for example, is known for its ability to utilize both de novo and ex novo pathways and is a common host for metabolic engineering due to available genetic tools. mdpi.comocl-journal.orgnih.gov
Nutritional and Environmental Factors Influencing Lipid Accumulation
This compound is identified as a trade name for bolandiol (B191990) dipropionate, an anabolic-androgenic steroid (AAS). orthobullets.comutah.govepdf.pub Research on anabolic steroids, in general, indicates they can influence lipid profiles, commonly leading to decreased high-density lipoprotein (HDL) cholesterol and increased low-density lipoprotein (LDL) cholesterol levels. orthobullets.comresearchgate.netmdpi.comwikipedia.orgnih.govnih.govjrpms.eunsw.gov.au However, these findings primarily relate to changes in circulating lipid levels rather than the specific mechanisms or extent of lipid accumulation as directly modulated by this compound under varying nutritional and environmental conditions.
While the broader scientific literature explores the impact of nutritional factors (such as dietary composition) and environmental factors (such as temperature or exposure to certain chemicals) on lipid metabolism and accumulation in various biological systems ijbs.commdpi.comnih.govmdpi.comfrontiersin.org, specific studies detailing these interactions in the context of this compound or this compound-associated technologies, complete with empirical data or data tables, were not found within the scope of this search.
Advanced Analytical Methodologies in Anabiol Research
Mass Spectrometry-Based Biomolecule Analysis (ANABIO-MS)
Mass spectrometry (MS) is a cornerstone of modern biomolecule analysis, offering high sensitivity and specificity for identifying and quantifying a wide range of molecules. In the context of Anabiol research, MS-based approaches are vital for understanding its potential impact on cellular components. The ANABIO-MS research team, for instance, focuses on the analysis of biomolecules by mass spectrometry, highlighting the importance of this technique in biological studies. isa-lyon.frsfr-biosciences.frenseignementsup-recherche.gouv.fr
Proteomic Analysis: Protein Identification and Post-Translational Modification Characterization
Proteomics, the large-scale study of proteins, is frequently utilized to identify proteins that are affected by the presence or activity of compounds like this compound. Mass spectrometry plays a central role in proteomic analysis, enabling the identification of proteins and the characterization of post-translational modifications (PTMs). alchetron.comanabio.ie PTMs are crucial regulatory mechanisms that can alter protein function, localization, or interaction partners. By analyzing changes in the proteome, researchers can gain insights into the cellular pathways influenced by this compound. Studies utilizing proteomics, often coupled with techniques like two-dimensional gel electrophoresis and MALDI-ToF mass spectrometry, can reveal differential protein expression and modifications under various conditions, such as stress responses in organisms like Anabaena. nih.govnih.gov This type of analysis can generate extensive data tables listing identified proteins, their relative abundance, and detected modifications. researchgate.net
Example Proteomics Data Table (Illustrative)
| Protein Accession | Protein Name | Fold Change (Treated vs. Control) | p-value | Identified Peptides | Post-Translational Modifications |
| P12345 | Heat Shock Protein 70 | ↑ 2.5 | 0.01 | Peptide A, Peptide B | Phosphorylation |
| Q67890 | Actin | ↓ 1.8 | 0.05 | Peptide C, Peptide D | Acetylation |
| R01234 | Enzyme X | ↑ 3.1 | 0.005 | Peptide E, Peptide F | Glycosylation |
Lipidomic Profiling and Analysis
Lipidomics involves the comprehensive analysis of lipids within a biological system. Given that compounds like this compound may interact with cellular membranes or influence lipid metabolism, lipidomic profiling using mass spectrometry is highly relevant. sfr-biosciences.frnih.gov MS-based lipidomics allows for the identification and quantification of a vast array of lipid species, providing a snapshot of the lipidome. nih.govmdpi.com Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and high-resolution mass spectrometry are employed for detailed lipid analysis. mdpi.com This can help researchers understand how this compound might alter lipid composition, potentially impacting membrane fluidity, signaling pathways, or energy storage. nih.govlipotype.com Lipidomic analysis can produce data tables detailing identified lipid classes and individual species, along with their relative or absolute quantities. nih.gov
Example Lipidomics Data Table (Illustrative)
| Lipid Class | Lipid Species | Concentration (Treated) | Concentration (Control) | Fold Change |
| Phosphatidylcholine (PC) | PC(16:0/18:1) | 15.2 µg/mL | 10.5 µg/mL | 1.45 |
| Sphingomyelin (SM) | SM(d18:1/18:0) | 8.9 µg/mL | 9.1 µg/mL | 0.98 |
| Triglyceride (TG) | TG(16:0/18:1/18:1) | 45.7 µg/mL | 30.1 µg/mL | 1.52 |
Hyphenated Techniques (e.g., LC-ESI-HRMS, MALDI MS Imaging)
Hyphenated MS techniques combine the separation power of chromatography with the analytical capabilities of mass spectrometry. Liquid chromatography-electrospray ionization-high-resolution mass spectrometry (LC-ESI-HRMS) is a powerful tool for analyzing complex biological samples, providing both separation and accurate mass measurements for identification and quantification of various molecules, including metabolites and lipids. wiley.comnih.govnih.gov LC-ESI-HRMS is increasingly used for non-targeted screening to identify environmental contaminants and can be applied to analyze biological matrices in this compound research. nih.gov
Matrix-assisted laser desorption ionization (MALDI) MS imaging allows for the spatial distribution of molecules within tissues or on surfaces to be visualized by mass spectrometry. wiley.comanabio.ienih.gov This technique can be used to map the distribution of this compound or its metabolites within biological samples, or to study the spatial localization of lipids and proteins in response to this compound exposure. nih.govhtximaging.combioanalysis-zone.com MALDI-TOF MS, a common type of MALDI MS, is used for rapid identification and can be applied to various biological analyses, including proteomics and the detection of specific molecules. nih.govresearchgate.net These hyphenated techniques provide a more comprehensive understanding of the molecular landscape influenced by this compound. isa-lyon.frisa-lyon.fr
Molecular Interaction Studies
Understanding how this compound interacts with other molecules, particularly proteins, is crucial for elucidating its mechanism of action. Several biophysical techniques are employed for these molecular interaction studies.
Surface Plasmon Resonance (SPR) for Unlabeled Molecule Interactions
Surface Plasmon Resonance (SPR) is a label-free technique widely used to study the binding kinetics and affinity of molecular interactions in real-time. alchetron.comnih.govjournalofappliedbioanalysis.comorgprints.orgnih.govnih.gov SPR measures changes in refractive index near a sensor surface as molecules bind, providing data on association and dissociation rates, and allowing the determination of binding constants (KD). nih.govnih.gov This technique is invaluable for studying the interaction of this compound with target proteins or other biomolecules without the need for fluorescent or radioactive labels. journalofappliedbioanalysis.comnih.govgoogle.com SPR can be used to screen for potential binding partners of this compound or to characterize the binding of this compound to known receptors or enzymes. nih.govnih.govresearchgate.net Data generated from SPR experiments typically include sensorgrams showing the binding response over time and calculated kinetic and affinity parameters. nih.govbiorxiv.org
Example SPR Data Table (Illustrative)
| Analyte | Ligand | Association Rate Constant (ka) | Dissociation Rate Constant (kd) | Dissociation Constant (KD) |
| This compound | Protein A | 1.5 x 104 M-1s-1 | 5.0 x 10-3 s-1 | 333 nM |
| This compound | Protein B | 5.2 x 103 M-1s-1 | 1.2 x 10-4 s-1 | 23 nM |
Biophysical Characterization Techniques (e.g., Circular Dichroism, X-ray Crystallography)
Biophysical techniques provide structural and conformational information about biomolecules and their interactions with compounds like this compound. Circular Dichroism (CD) spectroscopy is used to study the secondary structure and conformational changes of proteins or other chiral molecules upon binding to this compound. alchetron.comenseignementsup-recherche.gouv.fr Changes in the CD spectrum can indicate alterations in the protein's alpha-helix, beta-sheet, or random coil content. researchgate.net CD can also be used to assess the thermal stability of proteins and how it is affected by this compound binding. researchgate.net Studies using CD have been employed to evaluate the structural integrity of proteins in various contexts, such as insulin (B600854) released from delivery systems. ucd.iesemanticscholar.org
X-ray crystallography is a high-resolution technique used to determine the three-dimensional structure of molecules, including proteins, often in complex with bound ligands. alchetron.comenseignementsup-recherche.gouv.fr If this compound can be co-crystallized with a target protein, X-ray crystallography can provide detailed information about the binding site, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced in the protein upon binding. This structural information is invaluable for understanding the molecular basis of this compound's activity and for rational drug design. sfr-biosciences.fr Biophysical characterization techniques yield data on structural parameters, thermal stability, and atomic coordinates (for crystallography).
Example Circular Dichroism Data (Illustrative Description)
Circular Dichroism spectra of a target protein were recorded in the presence and absence of this compound. The spectrum of the protein alone showed characteristic minima at 208 nm and 222 nm, indicative of a significant alpha-helical content. Upon addition of this compound, a concentration-dependent change in the ellipticity at these wavelengths was observed, suggesting a conformational change in the protein's secondary structure upon binding. Thermal denaturation studies monitored by CD signal at 222 nm showed an increase in the melting temperature of the protein in the presence of this compound, indicating enhanced thermal stability due to the interaction.
Example X-ray Crystallography Data (Illustrative Description)
The crystal structure of a protein-Anabiol complex was determined at 2.1 Å resolution. The electron density maps clearly showed this compound bound within a hydrophobic pocket of the protein. Key interactions were identified, including hydrogen bonds between specific amino acid residues in the binding site and functional groups on the this compound molecule, as well as extensive hydrophobic contacts. Comparison with the unbound protein structure revealed a subtle induced-fit conformational change in the protein upon this compound binding, optimizing the interaction interface. Atomic coordinates and structural factors were deposited in the Protein Data Bank.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of organic molecules. It provides detailed information about the arrangement of atoms within a molecule and their local environment. For steroid compounds like bolandiol (B191990) dipropionate, 1H and 13C NMR spectroscopy are particularly valuable for confirming the presence and position of hydrogen and carbon atoms, respectively wikipedia.org. Analysis of chemical shifts, coupling constants, and signal intensities in NMR spectra allows for the assignment of specific resonances to individual nuclei within the steroid skeleton and the attached propionate (B1217596) ester groups. This information is critical for verifying the synthesized structure of this compound or identifying it in a sample. While 1H and 13C NMR can be carried out on such compounds wikipedia.org, specific detailed NMR spectroscopic data, such as complete spectral assignments or dynamic studies for this compound, were not found in the provided search results.
Chromatographic and Electroanalytical Separation Methods for Complex Mixtures
Chromatographic techniques are essential for the separation and analysis of this compound in complex mixtures, such as biological samples or synthetic reaction products. These methods exploit differences in the physical and chemical properties of analytes to achieve separation. Conventional chromatography and reverse-phase chromatography are mentioned as useful methods for separating compounds, including potentially separating a required salt from other ions or nonionic substances wikipedia.org. This indicates the applicability of chromatography in purifying or isolating this compound from matrices.
Various chromatographic methods, such as Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with highly sensitive detectors like Mass Spectrometry (MS), are commonly employed in the analysis of steroids and related compounds wikipedia.org. These techniques enable the separation of this compound from impurities, precursors, or metabolites, allowing for its identification and quantification. The company this compound, which provides laboratory services, lists a range of chromatographic techniques including GC-MS/MS, LC-MS/MS, and LC-QTOF, along with various detectors like FID, FPD, and UV fluorescence, highlighting the importance of chromatography in chemical analysis wikipedia.org.
Electroanalytical methods, which involve measuring electrical properties of a solution containing the analyte, can complement chromatographic techniques, particularly for compounds with electroactive functional groups. However, specific research findings detailing the application of electroanalytical separation methods directly to this compound were not present in the provided search results.
Chemometric Approaches for Analytical Data Processing and Interpretation
Chemometrics involves the application of mathematical and statistical methods to chemical data. In analytical chemistry, chemometrics is used for experimental design, data processing, and the extraction of meaningful information from complex datasets. For the analysis of this compound, particularly when dealing with complex chromatographic or spectroscopic data, chemometric techniques can be invaluable.
Chemometrics can be applied to optimize separation methods, calibrate analytical instruments, and process large volumes of data generated by techniques like GC-MS or LC-MS. Multivariate data analysis techniques, such as principal component analysis (PCA) or partial least squares (PLS), can be used to identify patterns, classify samples, or build predictive models based on the analytical profiles of this compound and related substances. This is particularly useful for quality control, impurity profiling, or analyzing samples from biological studies. While chemometric approaches are generally applicable to analytical data processing, specific examples or detailed research findings on the use of chemometrics for the analysis or interpretation of data related to this compound were not found in the provided search results.
Compound Names and PubChem CIDs
Molecular and Cellular Mechanisms of Anabiotic States
DNA Structural Organization and Condensation in Dormant Cells
A hallmark of many anabiotic states, particularly in microorganisms, is the significant condensation and structural reorganization of DNA. This condensation serves a crucial protective function, safeguarding the genetic material from damage under harsh conditions such as desiccation, freezing, or chemical stress. Studies on bacteria like Escherichia coli have shown that in anabiotic or dormant states induced by starvation stress or exposure to certain chemicals, DNA adopts highly ordered, often nanocrystalline structures vestnikugrasu.orgnih.govresearchgate.netresearchgate.net. This contrasts sharply with the less ordered DNA structure in actively growing cells or the disordered structure in mummified, irreversibly non-viable cells vestnikugrasu.orgnih.govresearchgate.net.
The formation of these condensed DNA structures is often facilitated by specialized DNA-binding proteins. In bacteria, the protein Dps (DNA-binding protein from starved cells) plays a significant role in DNA condensation during dormancy nih.govresearchgate.netplos.org. Dps proteins can bind to DNA and, in the presence of divalent cations, form highly ordered, crystal-like structures that encase and protect the DNA researchgate.netplos.org. Research indicates that the universality of DNA condensation or protection by Dps protein is observed in the dormant state, irrespective of the type of stress vestnikugrasu.orgnih.govresearchgate.netresearchgate.net. Electron microscopy and tomography studies have revealed different types of DNA condensation in dormant E. coli cells, including nanocrystalline, liquid crystalline, and folded nucleosome-like structures, all containing both DNA and Dps protein plos.org. The majority of Dps protein is tightly bound to nucleoid DNA in nanocrystalline formations plos.org.
Certain chemical compounds have been shown to influence this DNA organization. For instance, 4-hexylresorcinol (4HR), a chemical analogue of microbial anabiosis autoinducers, has been identified as an initiator of the transition of cells into an anabiotic state, leading to the formation of cystlike refractile cells with altered DNA organization vestnikugrasu.orgresearchgate.netresearchgate.netresearchgate.net. The ability of 4HR to induce this transition and the associated DNA crystallization appears to depend on the growth stage of the bacterial culture, suggesting that the preparedness of DNA for crystallization is a factor vestnikugrasu.orgresearchgate.net.
Chemical Induction of Anabiosis and Associated Cellular Stress Responses
Anabiosis can be chemically induced by various environmental cues and signaling molecules. These chemical triggers often lead to the activation of specific cellular stress response pathways that facilitate entry into the dormant state. Hypoxia, nutrient deprivation, and exposure to certain chemical agents are known inducers of cellular dormancy mdpi.comnih.govnih.gov.
Chemical analogues of microbial anabiosis autoinducers, such as alkylhydroxybenzenes (AHBs), including 4-hexylresorcinol, have been shown to induce anabiosis in non-spore-forming bacteria researchgate.netresearchgate.netnih.gov. These compounds can affect the structural organization of DNA and influence bacterial growth and transition to an anabiotic state researchgate.netnih.gov. The effect of these autoinducers may not be species-specific nih.gov.
In eukaryotic cells, particularly in the context of cancer cell dormancy, chemical signals from the microenvironment play a crucial role. These signals can activate stress response pathways, leading to cell cycle arrest and the establishment of dormancy mdpi.comnih.govnih.govnumberanalytics.comnih.gov. Key signaling pathways involved include the Mitogen-Activated Protein Kinase (MAPK) pathway and the PI3K/AKT pathway mdpi.comnih.govnumberanalytics.comnih.govwjgnet.com.
A low ratio of activated extracellular signal-regulated kinases (ERK1/2) to activated p38α/β (ERK/p38 ratio) is often correlated with cellular dormancy mdpi.comnih.govnih.gov. Activation of the p38 MAPK pathway is a significant mediator of cellular dormancy in response to environmental and cellular stresses nih.govnih.gov. P38 activation can drive a stress-related transcriptional program and induce the unfolded protein response (UPR) in dormant cells, resembling endoplasmic reticulum (ER) stress mdpi.comnih.gov. ER stress, caused by the accumulation of unfolded proteins, can also contribute to the induction of dormancy nih.govnih.govnih.gov.
Oxidative stress, resulting from an imbalance in reactive oxygen species (ROS) production and scavenging, is another cellular stress associated with dormancy nih.govmdpi.com. While cancer cells may utilize oxidative stress for proliferation, under excessive oxidative conditions, such as during chemotherapy, it can lead to the activation of pathways like p38 and downstream signaling, promoting dormancy mdpi.com. Dormant cells may upregulate antioxidant enzymes to maintain lower ROS levels mdpi.com.
Chemicals like calcium chloride (CaCl₂) and sucrose (B13894) have been shown to induce a tun state, a form of anabiosis, in tardigrades biorxiv.org. This chemically induced tun formation is concentration-dependent and involves water expulsion, potentially mediated by oxidation or oxidative signaling biorxiv.org.
Biochemical Pathways Regulating Cellular Dormancy and Reactivation
Entry into and exit from an anabiotic state are tightly regulated by a network of biochemical pathways that control cell cycle progression, metabolism, and stress responses. The balance and modulation of these pathways determine the fate of a cell under unfavorable conditions.
The MAPK and PI3K/AKT signaling pathways are central regulators of the switch between cell proliferation and dormancy mdpi.comnih.govnumberanalytics.comnih.govwjgnet.com. Downregulation of the Ras/MAPK and PI3K/AKT pathways is frequently observed in dormant cancer cells nih.gov. A low ERK/p38 ratio favors dormancy, while a high ratio promotes growth mdpi.com. The PI3K/AKT pathway can regulate cell cycle regulators like p27, contributing to cell cycle arrest and dormancy numberanalytics.com.
Cell cycle regulators such as p53 and p27 play a crucial role in inducing dormancy by mediating cell cycle arrest numberanalytics.com. The DREAM complex ( dimerization partner, RB-like, E2F4, and MuvB) is also important for maintaining quiescence and cellular dormancy by inhibiting the transcription of cell cycle regulators nih.gov.
Autophagy, a cellular self-clearance process, is implicated in the induction and maintenance of cellular dormancy, particularly under metabolic stress mdpi.comnih.govmdpi.com. It can provide energy balance and manage ROS accumulation, supporting the survival of dormant cells mdpi.commdpi.com. Autophagy can be activated by redox changes through pathways including the integrins/PI3K/Akt/mTOR axis mdpi.com.
Metabolic reprogramming is another key aspect of cellular dormancy. Quiescent cancer cells, for example, may shift their metabolism towards oxidative phosphorylation (OXPHOS) and lipid oxidation for survival mdpi.com. The AMPK stress response can maintain a quiescent state by repressing cellular proliferation through mTOR inhibition mdpi.com.
Reactivation from anabiosis involves the reversal of these processes, often triggered by the return of favorable conditions and the activation of pathways that promote cell cycle entry and renewed metabolic activity.
Bioprocess Engineering and Computational Modeling in Anabiol Contexts
Kinetic Modeling of Bioreactor Processes (AnaBioPlus)
Kinetic modeling is a fundamental aspect of bioprocess analysis, enabling the quantitative description of biological reaction rates. AnaBioPlus is a software package designed for teaching and research concerning the analysis of bioreactors, with a significant focus on kinetic modeling and parameter estimation. scielo.brresearchgate.netscielo.brfigshare.com It consists of two main programs: OptimusFerm and SimulaFerm. scielo.brresearchgate.netscielo.br OptimusFerm is specifically used for estimating parameters of kinetic models from experimental batch cultivation data sets. scielo.brresearchgate.netscielo.br SimulaFerm performs simulations using these kinetic models to predict the behavior of cell growth, product formation, and substrate consumption in different bioreactor configurations. scielo.brresearchgate.netscielo.brfigshare.compasseidireto.com
Mathematical Models for Cell Growth Kinetics
Mathematical models are essential for describing the specific growth rate of biomass in bioprocesses. scielo.brscielo.brpasseidireto.com These models are incorporated into mass balance equations to simulate bioreactor behavior. scielo.brscielo.brpasseidireto.com AnaBioPlus, through its OptimusFerm and SimulaFerm modules, provides access to a variety of mathematical models for cell growth kinetics. scielo.brresearchgate.netscielo.brfigshare.com These models can account for different conditions, including the presence or absence of substrate, as well as product and/or cell inhibition. scielo.brscielo.brpasseidireto.com OptimusFerm contains 32 non-segregated and unstructured kinetic models of cell growth, categorized by inhibition types such as no inhibition, substrate inhibition, product inhibition, cellular inhibition, and hybrid inhibition. scielo.br Examples of classic models available include those by Monod, Moser, Contois, Aiba et al., and Andrews. scielo.brscielo.brpasseidireto.com
Substrate Consumption and Product Formation Kinetics
Modeling bioprocesses also involves describing the kinetics of substrate consumption and product formation. In AnaBioPlus, substrate consumption is typically represented by terms accounting for cell growth, product formation, and cell maintenance. scielo.brpasseidireto.com Product formation can be modeled as being associated with growth, not associated with growth, or partially associated with growth. scielo.brpasseidireto.com Mass balance equations for biomass, substrate, and product over time are used to describe these processes in bioreactors under various cultivation conditions. scielo.brpasseidireto.com The rates of substrate consumption for biomass production, product formation, and cell maintenance are described by specific equations within the modeling framework. scielo.brpasseidireto.com Similarly, the rates of cell growth, cell death, substrate consumption, product formation, and product degradation are represented by reaction rates in the mass balance equations. scielo.brpasseidireto.com
Parameter Estimation Methodologies for Kinetic Models
Accurate kinetic modeling requires the estimation of model parameters from experimental data. OptimusFerm, a component of the AnaBioPlus package, is specifically designed for this task. scielo.brresearchgate.netscielo.brpasseidireto.com It allows the analysis of experimental batch cultivation data sets to estimate parameters of cell growth kinetic models. scielo.brresearchgate.netscielo.br The parameter estimation in OptimusFerm is performed using a differential evolution method. scielo.brresearchgate.netscielo.brpasseidireto.com This method is used to find an optimal set of parameters by minimizing an objective function, subject to constraints on the parameter bounds defined by the user. scielo.br The process involves analyzing experimental data to determine the kinetic parameters that best fit the observed cell growth. scielo.brresearchgate.netscielo.br
Simulation of Bioreactor Performance and Optimization
Simulation plays a crucial role in predicting and optimizing bioreactor performance. SimulaFerm, the other main program within the AnaBioPlus package, is a free software for the simulation of bioprocesses. scielo.brresearchgate.netscielo.brpasseidireto.com It performs simulations to obtain values of cell growth, product formation, and limiting substrate consumption for different cultivation modes, including batch, fed-batch, and continuous operations. scielo.brresearchgate.netscielo.brfigshare.compasseidireto.com Simulations can be performed under transient cultivation conditions or at steady state in continuous cultivation. scielo.brpasseidireto.com Users can simulate the same process under different cultivation conditions and compare the predicted profiles for substrate, biomass, and product concentrations. scielo.brscielo.br Experimental data can also be included alongside the simulated profiles for comparison. scielo.brscielo.br Beyond AnaBioPlus, other computational tools like SuperPro Designer are also used for simulating and optimizing bioprocesses, including analyzing the effects of parameters such as hydraulic retention time and substrate ratios on digester performance and methane (B114726) flow. mdpi.com Computational fluid dynamics (CFD) simulations are also employed to understand bioreactor hydrodynamics and optimize design and operating conditions by predicting flow patterns, mass transfer, and shear stress zones. researchgate.netnih.govmdpi.com
Software Tools for Bioprocess Analysis and Design
Several software packages and computational platforms are available for the analysis, design, and simulation of bioprocesses. AnaBioPlus, comprising OptimusFerm and SimulaFerm, is one such package developed for teaching and research purposes in bioreactor analysis. scielo.brresearchgate.netscielo.brfigshare.com It offers a user-friendly graphical interface and is freely available. scielo.brresearchgate.netscielo.brfigshare.com Other software mentioned in the context of bioprocess simulation and optimization include OptFerm, a computational platform for simulation and optimization, and BioMASS, a simulator that allows users to specify bioreactor type, operating conditions, and kinetic models to predict concentrations over time. scielo.brscielo.br SuperPro Designer is another tool used for simulating complete bioprocess flowsheets and optimizing parameters. mdpi.comcabidigitallibrary.org These tools utilize mathematical models and computational methods to aid in the design and analysis of bioprocesses, facilitating tasks such as parameter estimation, simulation of dynamic behavior, and optimization of operating conditions. scielo.brscielo.brmdpi.commdpi.com Commercial software platforms like Genedata Bioprocess also exist, offering comprehensive solutions for bioprocess development workflows, data integration, and analysis. genedata.com
Q & A
Q. How should researchers design initial experiments to evaluate Anabiol’s pharmacokinetic properties while minimizing confounding variables?
Methodological Answer:
- Step 1: Define primary endpoints (e.g., absorption rate, bioavailability) using validated assays (HPLC-MS/MS) .
- Step 2: Use controlled crossover designs with standardized dosing intervals to isolate this compound-specific effects .
- Step 3: Include negative controls (placebo) and positive controls (reference compounds) to validate assay sensitivity .
- Key Consideration: Report instrument precision (e.g., ±0.01 µg/mL) and justify statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
Q. What literature review strategies ensure comprehensive identification of this compound’s mechanistic pathways and existing knowledge gaps?
Methodological Answer:
- Strategy 1: Use Boolean searches in PubMed/Scopus with terms like “this compound AND (kinase inhibition OR metabolic modulation)” .
- Strategy 2: Prioritize studies with transparent methodology sections and raw data repositories (e.g., Zenodo) .
- Avoidance: Exclude non-peer-reviewed preprints and sources lacking experimental validation (e.g., ) .
- Output: Map conflicting findings (e.g., this compound’s dual agonist/antagonist effects) into a table for hypothesis generation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across in vitro vs. in vivo models?
Methodological Answer:
- Approach 1: Conduct meta-analyses using PRISMA guidelines to quantify heterogeneity (I² statistic) .
- Approach 2: Validate in vitro findings with ex vivo organoid models to bridge translational gaps .
- Case Study: If in vitro studies show this compound inhibits CYP3A4 (IC₅₀ = 5 µM) but in vivo data lacks hepatotoxicity, assess species-specific cytochrome expression via RNA-seq .
Q. What statistical frameworks are optimal for analyzing dose-response relationships of this compound in heterogeneous cell populations?
Methodological Answer:
Q. How should researchers validate this compound’s target engagement in complex biological matrices (e.g., serum, tissue homogenates)?
Methodological Answer:
- Technique 1: Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in native environments .
- Technique 2: Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for quantitative proteomic validation .
- Quality Control: Include spike-in controls (e.g., isotopically labeled this compound analogs) to correct for matrix effects .
Methodological Pitfalls & Solutions
Q. How to address low reproducibility in this compound’s enzyme inhibition assays?
Solution Checklist:
- Verify buffer composition (pH, ionic strength) matches original protocols .
- Standardize incubation times (±5 sec) and temperature gradients .
- Publish raw kinetic curves (ΔAbs/min) in supplementary materials .
Q. What ethical and technical safeguards are critical for human tissue-based this compound studies?
Guidelines:
- Ethical: Obtain IRB approval with explicit consent for secondary biomarker analysis .
- Technical: Use matched healthy/disease samples to control for batch effects .
- Reporting: Disclose sample storage conditions (e.g., −80°C vs. liquid N₂) to enable replication .
Data Presentation & Peer Review Compliance
Q. How to structure a manuscript’s Methods section for this compound studies to meet journal reproducibility standards?
Template:
- Subsection 1: Compound Characterization – Provide NMR spectra (δ values), HPLC purity (>98%), and elemental analysis .
- Subsection 2: In Vivo Protocols – Detail anesthesia protocols, sacrifice methods, and ethical oversight .
- Supplemental Data: Upload dose-calibration curves and raw qPCR Ct values .
Q. What are common reasons for rejection of this compound-related manuscripts, and how to mitigate them?
Top Reasons:
- Insufficient Statistical Power: Justify sample sizes with a priori power analysis (e.g., G*Power) .
- Overinterpretation: Limit claims to supported data (e.g., avoid “this compound cures Disease X” without Phase III trials) .
- Data Availability: Share anonymized datasets via FAIR-aligned repositories (e.g., Figshare) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
